(1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate amine precursors.
Pyridine Moiety Attachment: The pyridine moiety can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole core with the piperidine-pyridine moiety under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole and piperidine rings can be oxidized under specific conditions using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a pharmacophore in drug discovery
Medicine
In medicinal chemistry, this compound could be investigated for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring could engage in π-π stacking interactions, while the piperidine and pyridine moieties might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(4-(pyridin-2-yl)piperidin-1-yl)methanone: Similar structure but lacks the methyl group on the pyridine ring.
(1H-indol-3-yl)(4-(quinolin-2-yl)piperidin-1-yl)methanone: Contains a quinoline ring instead of a pyridine ring.
(1H-indol-3-yl)(4-(pyrimidin-2-yl)piperidin-1-yl)methanone: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness
The presence of the 6-methylpyridin-2-yl group in (1H-indol-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone distinguishes it from other similar compounds. This methyl group can influence the compound’s chemical reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1H-indol-3-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-4-8-19(22-14)25-15-9-11-23(12-10-15)20(24)17-13-21-18-7-3-2-6-16(17)18/h2-8,13,15,21H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMGKXXBPIHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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